molecular formula C21H23F2NO2 B5349334 2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol

2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol

Cat. No. B5349334
M. Wt: 359.4 g/mol
InChI Key: IXUNXSZFDUDWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a kinase inhibitor that targets Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.

Mechanism of Action

2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol is a selective inhibitor of BTK, a key enzyme involved in B-cell receptor signaling. BTK plays a critical role in B-cell development, activation, and survival. Upon binding to the B-cell receptor, BTK is activated and initiates downstream signaling pathways that lead to B-cell proliferation and survival. This compound inhibits BTK activity and downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition, this compound has demonstrated efficacy in preclinical models of autoimmune diseases. The biochemical and physiological effects of this compound include the inhibition of BTK activity and downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol is its selectivity for BTK, which reduces the potential for off-target effects. In addition, this compound has shown potent antitumor activity in preclinical models of B-cell malignancies and efficacy in preclinical models of autoimmune diseases. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for the study of 2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol. One area of interest is the development of combination therapies that include this compound and other targeted agents. Another area of interest is the study of this compound in combination with immunotherapy agents, such as checkpoint inhibitors. In addition, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical trials. Finally, the development of this compound analogs with improved pharmacokinetic properties may lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of 2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol involves a multi-step process that includes the reaction of 2,6-difluorobenzylamine with 1-(2-hydroxyethyl)-4,7-dioxo-1,4,7-triazacyclononane-2-carboxylic acid, followed by the reaction of the resulting intermediate with 3-(2-oxo-2-phenylethyl)-1-piperidinecarboxylic acid. The final step involves the reaction of the resulting intermediate with 4-hydroxybenzaldehyde to yield this compound.

Scientific Research Applications

2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. In vivo studies have demonstrated that this compound has potent antitumor activity in models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also shown efficacy in preclinical models of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.

properties

IUPAC Name

1-[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-2-(2-hydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2NO2/c22-18-7-3-8-19(23)17(18)11-10-15-5-4-12-24(14-15)21(26)13-16-6-1-2-9-20(16)25/h1-3,6-9,15,25H,4-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUNXSZFDUDWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2O)CCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.